O-Methoxy vs. S-Methylthio at Position 2: Lower Topological Polar Surface Area (TPSA) Improves Predicted Membrane Permeability
The target compound (2-OCH₃, CAS 649558-74-7) exhibits a computed topological polar surface area (TPSA) of 68.38 Ų compared to 84.45 Ų for the 2-methylthio analog (2-SCH₃, CAS 649558-78-1), representing a 19.0% reduction in polar surface area . In drug design, a TPSA below 90 Ų is associated with favorable intestinal absorption, and values below 60–70 Ų are generally predictive of blood-brain barrier penetration. While neither compound crosses the 60 Ų threshold, the target compound's lower TPSA places it in a more favorable permeability space relative to the 2-SCH₃ analog. The accompanying LogP difference (1.03 for 2-OCH₃ vs. 1.44 for 2-SCH₃) further indicates that the target compound is more polar and potentially more water-soluble, which can be advantageous for aqueous reaction conditions and formulation development .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA: 68.38; LogP: 1.03 (Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-, CAS 649558-74-7) |
| Comparator Or Baseline | TPSA: 84.45; LogP: 1.44 (2-(Methylthio)-furo[2,3-d]pyrimidine-6-methanol, CAS 649558-78-1) |
| Quantified Difference | TPSA: −16.07 (−19.0%); LogP: −0.41 (target more polar) |
| Conditions | Computed values from chemical database entries; TPSA and LogP derived from standard fragment-based prediction algorithms |
Why This Matters
For medicinal chemistry programs, the lower TPSA of the 2-methoxy analog predicts superior membrane permeability, while lower LogP favors aqueous solubility—a combination that can translate into improved oral bioavailability of derived drug candidates compared to the 2-methylthio series.
